molecular formula C6H10IN3 B15251920 [(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine

[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine

Cat. No.: B15251920
M. Wt: 251.07 g/mol
InChI Key: KRWZFLAADJTERN-UHFFFAOYSA-N
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Description

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine is a pyrazole-derived amine featuring a methyl group at the 1-position of the pyrazole ring, an iodine atom at the 3-position, and a methylamine substituent attached to the 4-methyl group. Its molecular formula is C₇H₁₁IN₃, with a molecular weight of 264.09 g/mol (derived from analogous structures in ). This compound is of interest in medicinal and materials chemistry due to its structural features:

  • Methylamine group: Provides basicity and hydrogen-bonding capacity, influencing solubility and reactivity.

Synthetic routes for similar pyrazole amines often involve Ullmann-type coupling or nucleophilic substitution, as seen in , where cesium carbonate and copper(I) bromide facilitate amine introduction to iodinated pyrazoles.

Properties

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

IUPAC Name

1-(3-iodo-1-methylpyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C6H10IN3/c1-8-3-5-4-10(2)9-6(5)7/h4,8H,3H2,1-2H3

InChI Key

KRWZFLAADJTERN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of methylhydrazine with an appropriate 1,3-diketone in ethanol can yield the desired pyrazole.

    Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles, such as halides, thiols, or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, thiols, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazoles.

Scientific Research Applications

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine ()
  • Structure : Ethylamine replaces methylamine at the 4-position.
  • Molecular Formula : C₈H₁₃IN₃ (MW: 278.11 g/mol).
  • Reduced solubility in polar solvents compared to the methyl analogue. Synthesis: Similar to the target compound but using ethylamine instead of methylamine.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine ()
  • Structure : Additional methyl groups at pyrazole 3- and 5-positions; ethylamine instead of methylamine.
  • Molecular Formula : C₈H₁₅N₃ (MW: 153.23 g/mol).
  • Key Differences :
    • Lack of iodine reduces molecular weight and halogen-bonding capability.
    • Increased steric hindrance from 3,5-dimethyl groups may limit reactivity.
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine ()
  • Structure : Pyrimidine replaces iodine at the 3-position; amine at 4-position.
  • Molecular Formula : C₇H₈N₆ (MW: 176.18 g/mol).
  • Key Differences :
    • Pyrimidine introduces aromatic π-system, enabling stronger π-π interactions.
    • Lower molecular weight and absence of iodine alter solubility and electronic properties.

Functional Group Modifications

N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine ()
  • Structure : Nitro-triazole-pyrimidine hybrid with methylamine.
  • Molecular Formula : C₇H₈N₇O₂ (MW: 222.18 g/mol).
  • Key Differences :
    • Nitro group increases acidity (pKa ~3–4) and redox reactivity.
    • Triazole-pyrimidine core diversifies hydrogen-bonding sites compared to pyrazole.
Methyl diethanol amine (MDEA) Derivatives ()
  • Structure: Tertiary amine with ethanol groups (e.g., activated MDEA in CO₂ capture).
  • Key Differences: Branched ethanol chains enhance CO₂ adsorption via carbamate formation (2.63 mmol/g capacity, ). Lower steric hindrance compared to pyrazole amines improves accessibility for gas adsorption.

Biological Activity

The compound (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine is a member of the pyrazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine can be represented as follows:

C7H10N4I\text{C}_7\text{H}_{10}\text{N}_4\text{I}

This compound features a pyrazole ring substituted with an iodine atom and an amine group, which contributes to its biological reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA54926Induction of apoptosis
Compound BMCF70.39CDK2 inhibition
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamineHeLaTBDTBD

The specific IC50 values for (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine are still under investigation, but preliminary results indicate potential efficacy against HeLa cells.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that compounds with a pyrazole scaffold can inhibit inflammatory pathways, making them candidates for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a study assessing the anti-inflammatory effects of pyrazole derivatives, (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The mechanisms through which (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine exerts its biological effects include:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Inflammatory Pathways : By inhibiting specific signaling cascades, the compound can reduce inflammation.

Research Findings

Recent literature reviews have consolidated findings on various pyrazole derivatives, emphasizing their potential as therapeutic agents. For instance:

  • Wei et al. (2022) reported that several pyrazole derivatives exhibited promising anticancer activities with IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines .
  • Xia et al. (2022) synthesized new pyrazole compounds and evaluated their cytotoxicity against A549 cell lines, indicating significant growth inhibition .

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